molecular formula C13H18N2O2 B8712643 N-(2-piperidin-4-yloxyphenyl)acetamide

N-(2-piperidin-4-yloxyphenyl)acetamide

Cat. No.: B8712643
M. Wt: 234.29 g/mol
InChI Key: SAEPOPXJALEYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-piperidin-4-yloxyphenyl)acetamide is an organic compound that features a piperidine ring substituted with an o-acetamido-phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-piperidin-4-yloxyphenyl)acetamide typically involves the following steps:

    Formation of the o-Acetamido-phenol Intermediate: This can be achieved by acetylating o-aminophenol using acetic anhydride.

    Etherification: The o-acetamido-phenol is then reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-piperidin-4-yloxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or sulfonates can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(2-piperidin-4-yloxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-piperidin-4-yloxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(o-Acetamido-phenoxy)morpholine
  • 4-(o-Acetamido-phenoxy)pyrrolidine
  • 4-(o-Acetamido-phenoxy)quinoline

Uniqueness

N-(2-piperidin-4-yloxyphenyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its piperidine ring provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(2-piperidin-4-yloxyphenyl)acetamide

InChI

InChI=1S/C13H18N2O2/c1-10(16)15-12-4-2-3-5-13(12)17-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16)

InChI Key

SAEPOPXJALEYKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-p-methoxyphenyl-5(S)-[(4-o-acetamido-phenoxypiperidino)methyl]-2-oxazolidinone, m.p. 98°-102°; [α]D =-22.5° (DMSO);
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3-p-methoxyphenyl-5(S)-[(4-o-acetamido-phenoxypiperidino)methyl]-2-oxazolidinone
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